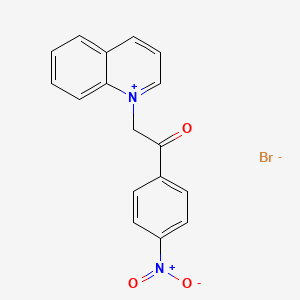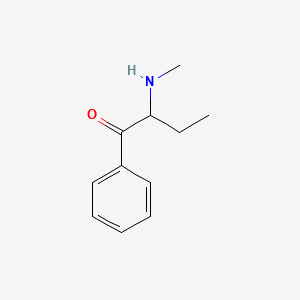
Buphedrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buphedrone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Wissenschaftliche Forschungsanwendungen
Neurotoxicity Research
A study examined the neurotoxic effects of Buphedrone in comparison to N-Ethylhexedrone (NEH), another synthetic cathinone. It was found that both drugs cause neurotoxicity through distinct mechanisms, with this compound specifically causing early apoptosis in neurons. The study highlighted this compound's differential impact on human neurons and microglia, indicating that it exerts neuro-microglia toxicities by distinct mechanisms compared to NEH (de Mello-Sampayo et al., 2020).
Metabolism Studies
Research on the metabolism of this compound in mice was conducted to understand its metabolic pathways. The study aimed at identifying potential markers for estimating drug consumption. It was observed that this compound undergoes metabolic pathways similar to other synthetic cathinones, with metabolites derived from N-dealkylation being the most excreted in mice urine (Carrola et al., 2020).
Chemical Analysis
An analysis conducted on this compound and another designer drug, Pentedrone, involved synthesizing reference materials for these methcathinone analogues. The study provided complete characterization through various techniques like FTIR, FT-Raman, ¹H NMR, ¹³C NMR, GC/MS, and ESI-HRMS. This research aids in confirming the identity of this compound in forensic settings (Maheux & Copeland, 2012).
Hepatotoxicity Analysis
A study on the hepatotoxic potential of synthetic cathinones, including this compound, assessed their impact on primary rat hepatocytes and HepaRG and HepG2 cell lines. The study concluded that this compound can disrupt mitochondrial homeostasis and induce apoptotic and necrotic features, highlighting its hepatotoxic potential (Bravo et al., 2021).
Eigenschaften
CAS-Nummer |
408332-79-6 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 |
IUPAC-Name |
2-(methylamino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-10(12-2)11(13)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |
InChI-Schlüssel |
DDPMGIMJSRUULN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C1=CC=CC=C1)NC |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)NC |
Andere CAS-Nummern |
408332-79-6 |
Sequenz |
X |
Synonyme |
buphedrone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





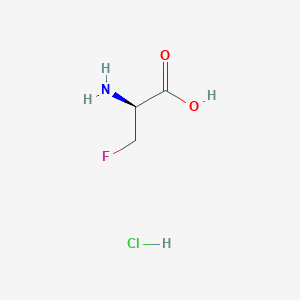
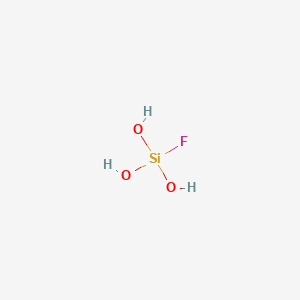


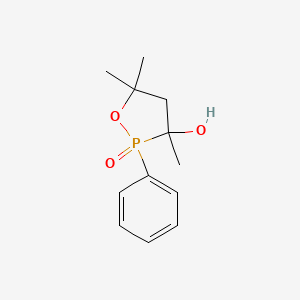
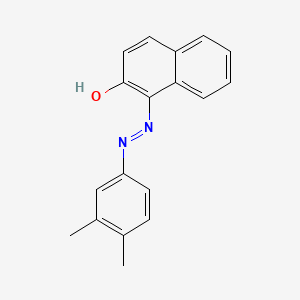
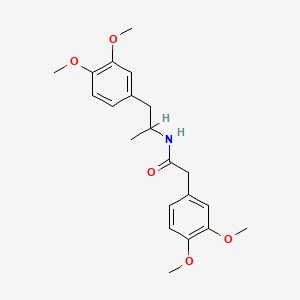
![1-Methyl-4-[1-(4-methylphenyl)sulfonylethenylsulfonyl]benzene](/img/structure/B1655636.png)


![Cyclohexanemethanol, 1-[(dimethylamino)methyl]-](/img/structure/B1655639.png)
